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Compound of Interest

Compound Name: Boc-2-Methoxy-D-Phenylalanine

CAS No.: 170642-26-9

Cat. No.: B175555 Get Quote

Boc-2-Methoxy-D-Phenylalanine is a high-value non-canonical amino acid (NCAA) frequently

deployed in peptidomimetic drug design. The ortho-methoxy substituent introduces significant

steric bulk and electronic effects that restrict conformational freedom in peptide backbones,

enhancing metabolic stability against proteases. However, this same steric hindrance

complicates standard asymmetric hydrogenation routes, often requiring expensive, exotic chiral

ligands to achieve high enantiomeric excess (ee).

This guide details the Chemo-Enzymatic "Workhorse" Route, utilizing the Erlenmeyer-Plöchl

azlactone synthesis followed by kinetic enzymatic resolution. This pathway is selected for its

operational robustness, cost-effectiveness, and ability to deliver >99% ee without reliance on

precious metal catalysis.

Retrosynthetic Analysis
The synthesis is deconstructed into three phases: Construction of the carbon skeleton,

induction of chirality, and N-terminal protection.
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Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Detailed Protocol: The Chemo-Enzymatic Route
Phase 1: Skeleton Assembly (Erlenmeyer-Plöchl
Synthesis)
Objective: Condensation of 2-methoxybenzaldehyde with N-acetylglycine to form the

azlactone.
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Reagents: 2-Methoxybenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate

(anhydrous, 0.8 eq), Acetic Anhydride (3.0 eq).

Solvent: None (Acetic anhydride acts as solvent).

Protocol:

Charge a reactor with 2-methoxybenzaldehyde, N-acetylglycine, and sodium acetate.

Add acetic anhydride.[1][2][3]

Heat the mixture to 110°C for 2–4 hours. The slurry will dissolve into a yellow/orange

solution, followed by the precipitation of the azlactone.

Critical Step: Cool to 0°C. Add cold ethanol (or water) to decompose excess anhydride.

Filter the yellow crystalline solid.[1] Wash with cold water/ethanol (1:1).

Yield Expectation: 70–85%.

Scientist’s Note: The ortho-methoxy group can destabilize the azlactone via steric strain. Do

not overheat (>130°C) as this promotes tar formation.

Phase 2: Hydrolysis and Reduction
Objective: Convert the azlactone to the racemic N-acetyl-amino acid.

Step A: Ring Opening (Hydrolysis)

Reflux the azlactone in Acetone/Water (1:1) for 4 hours.

The ring opens to yield (Z)-2-acetamido-3-(2-methoxyphenyl)acrylic acid.

Step B: Hydrogenation

Dissolve the acrylic acid derivative in Methanol.

Add 10 wt% Pd/C catalyst.
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Hydrogenate at 3–5 bar

pressure at 40°C.

Filter catalyst and concentrate to obtain N-Acetyl-DL-2-Methoxy-Phenylalanine.

Phase 3: Enzymatic Resolution (The Chiral Key)
Objective: Isolate the D-enantiomer using Acylase I (Aspergillus melleus).

Mechanism: Acylase I is L-specific. It hydrolyzes the L-acetyl group to yield free L-amino acid,

leaving the N-Acetyl-D-amino acid untouched.
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(pH 7.5, 37°C)

Free L-AA
(Soluble at pH 2)Hydrolysis

N-Acetyl-D-AA
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Figure 2: Kinetic resolution logic. The enzyme processes the L-form, allowing physical

separation of the D-form based on solubility/acidity differences.

Protocol:

Dissolve N-Acetyl-DL-2-Methoxy-Phenylalanine in water. Adjust pH to 7.5 using LiOH or

.

Add Acylase I (Aspergillus melleus) and trace

(cofactor).

Incubate at 37°C for 24–48 hours. Monitor conversion by HPLC.

Separation (Self-Validating Step):
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Acidify mixture to pH 1.5 with HCl.

Extraction: Extract with Ethyl Acetate.[4]

Aqueous Phase: Contains Free L-2-Methoxy-Phe (Discard or racemize for recycling).

Organic Phase: Contains N-Acetyl-D-2-Methoxy-Phe.

Evaporate organic phase.

Reflux the residue in 2M HCl for 3 hours to remove the acetyl group.

Neutralize to pH 6 to precipitate Free D-2-Methoxy-Phenylalanine.

Phase 4: Boc Protection
Objective: Final capping of the amine.

Protocol:

Dissolve Free D-2-Methoxy-Phenylalanine (1.0 eq) in 1:1 Dioxane/Water.

Add NaOH (2.0 eq) or

.

Cool to 0°C. Add

(1.1 eq) dropwise.

Stir at RT for 12 hours.

Workup: Evaporate Dioxane. Acidify aqueous layer to pH 2 with

.

Extract with Ethyl Acetate. Wash with brine, dry over

.

Crystallize from Hexane/Ethyl Acetate.
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Quantitative Data Summary
Parameter Value / Range Notes

Overall Yield 35 – 45%
From aldehyde (Theoretical

max 50% due to resolution)

Enantiomeric Excess (ee) > 99.0% Determined by Chiral HPLC

Chemical Purity > 98.5% HPLC (210 nm)

Melting Point 110–115°C
Varies slightly by crystal

polymorph

Specific Rotation (Determined)

Must be validated against

standard (typically negative in

MeOH)

Critical Process Parameters (CPPs) &
Troubleshooting

Enzyme Inhibition: The ortho-methoxy group can sterically hinder the enzyme active site,

slowing kinetics.

Solution: Increase enzyme loading by 20% compared to unsubstituted Phenylalanine.

Maintain pH strictly at 7.5; drops in pH denature Acylase I.

Azlactone Hydrolysis: Incomplete hydrolysis before hydrogenation leads to side products.

Check: Ensure the intermediate acrylic acid is fully soluble in the hydrogenation solvent

before adding catalyst.

Racemization Risk: During the final Boc protection, avoid strong bases (like KOH) at high

temperatures. Use

or

at 0°C to prevent racemization of the sensitive chiral center.
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Analytical Validation
To ensure Scientific Integrity, the final product must be validated using the following method:

Chiral HPLC:

Column: Daicel Chiralpak AD-H or OD-H.

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.

Criteria: The L-isomer (impurity) must be < 0.5%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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